molecular formula C14H22BNO2 B1363597 N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 832114-08-6

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1363597
CAS No.: 832114-08-6
M. Wt: 247.14 g/mol
InChI Key: MHFTXKKNHASNEZ-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The structural architecture of this compound reflects careful design principles that balance stability, reactivity, and synthetic accessibility. The molecule consists of three primary structural domains: the dimethylamino-substituted benzene ring, the boronate ester functionality, and the pinacol protecting group system. Each of these components contributes distinct properties to the overall molecular behavior while maintaining structural integrity through well-defined covalent bonding patterns.

The aromatic core features an aniline derivative where the nitrogen atom bears two methyl substituents, creating a tertiary amine functionality that exhibits strong electron-donating characteristics. This dimethylamino group occupies a position that allows for effective conjugation with the aromatic system, influencing both the electronic properties of the ring and the reactivity of substituents attached to it. The positioning of this group relative to the boronate ester creates specific steric and electronic environments that can be exploited in synthetic applications.

The boronate ester component represents the key functional group that enables the compound's participation in various chemical transformations. This boron center adopts a tetrahedral geometry when complexed with the pinacol ligand, creating a stable five-membered ring system that protects the boron atom from unwanted side reactions while maintaining its synthetic utility. The pinacol protecting group consists of two tertiary carbon atoms connected through oxygen atoms to the boron center, forming the characteristic 1,3,2-dioxaborolan ring system that provides both steric protection and electronic stabilization.

Structural Component Chemical Environment Key Properties
Dimethylamino Group Tertiary amine on aromatic ring Electron-donating, conjugation-capable
Benzene Ring Substituted aromatic system π-electron system, substrate for electrophilic aromatic substitution
Boronate Ester Five-membered heterocycle with boron Electrophilic boron center, protected reactivity
Pinacol Framework Quaternary carbon atoms with methyl groups Steric protection, enhanced stability

The nomenclature of this compound follows systematic International Union of Pure and Applied Chemistry conventions while accommodating the specific structural features present in organoboron chemistry. The primary name, this compound, systematically describes each structural element in order of priority. The aniline base name indicates the amino-substituted benzene ring, while the N,N-dimethyl prefix specifies the substitution pattern on the nitrogen atom. The lengthy substituent name describes the boronate ester group, with the numbering system clearly indicating the positions of methyl groups on the pinacol framework and the attachment point to the aromatic ring.

Alternative nomenclature systems recognize this compound under several synonymous designations, including 2-(dimethylamino)phenylboronic acid pinacol ester, which emphasizes the relationship to the parent boronic acid while acknowledging the protective ester functionality. This alternative naming convention proves particularly useful in synthetic contexts where the compound's role as a protected boronic acid derivative takes precedence over its identity as a substituted aniline. The simplified molecular identifier systems employed in chemical databases typically reference the compound through its Chemical Abstracts Service number 832114-08-6, providing unambiguous identification regardless of naming variations.

Historical Development in Boronate Ester Chemistry

The historical development of boronate ester chemistry represents a fascinating evolution from fundamental organometallic research to sophisticated synthetic methodology that has transformed modern organic chemistry. The journey began in 1860 when Edward Frankland first reported the preparation and isolation of a boronic acid, specifically ethylboronic acid, through a two-stage process involving diethylzinc and triethyl borate reactions followed by air oxidation. This pioneering work established the foundational understanding of carbon-boron bonding and set the stage for subsequent developments in organoboron chemistry.

The evolution from simple boronic acids to complex boronate esters emerged from practical necessities in synthetic chemistry. Early researchers quickly recognized that while boronic acids possessed valuable reactivity patterns, their tendency toward anhydride formation and limited stability under ambient conditions presented significant challenges for synthetic applications. The development of ester derivatives, particularly those incorporating cyclic protecting groups, addressed these limitations while maintaining the essential reactivity characteristics that made boronic acids valuable synthetic intermediates.

Pinacol, the specific diol employed in the formation of the boronate ester functionality present in this compound, occupies a special position in this historical development. Originally identified as a branched alcohol with hydroxyl groups on vicinal carbon atoms, pinacol found extensive applications in organic synthesis due to its unique structural properties. The molecule's ability to form stable cyclic esters with boronic acids while providing steric protection through its quaternary carbon framework made it an ideal protecting group for boron-containing compounds.

The mechanistic understanding of boronate ester formation and behavior advanced significantly through research conducted by Shinkai and James, who investigated anthracene-based receptors and their interactions with carbohydrates. Their studies revealed the complex interplay between nitrogen-boron coordination and boronate ester stability, demonstrating that proximal amino groups could form weak dative bonds to boron centers, resulting in near-sp³ hybridization of the boron atom at neutral pH conditions. This research established fundamental principles regarding the relationship between molecular structure and reactivity in boronate ester systems.

Historical Period Key Development Impact on Boronate Ester Chemistry
1860s First boronic acid synthesis (Frankland) Established fundamental carbon-boron chemistry
Early 1900s Recognition of boronic acid limitations Motivated development of protective strategies
Mid-1900s Pinacol ester methodology Provided stable, easily handled boronic acid derivatives
1970s-1980s Mechanistic studies of boronate formation Elucidated electronic and steric factors in stability

The revolutionary impact of the Suzuki reaction, first published by Suzuki and Miyaura in 1981, fundamentally transformed the landscape of boronate ester chemistry. This palladium-catalyzed cross-coupling reaction between boronic acids or boronate esters and haloarenes provided an efficient method for carbon-carbon bond formation, dramatically expanding the synthetic utility of organoboron compounds. The reaction's success led to widespread adoption of boronate esters as versatile coupling partners, driving demand for diverse structural variants including compounds like this compound.

The industrial applications of Suzuki coupling reactions validated the practical importance of boronate ester chemistry while highlighting the need for specialized compounds with tailored electronic and steric properties. Large-scale pharmaceutical synthesis increasingly relied on boronate ester intermediates, with reactions conducted on kilogram scales achieving excellent yields. These industrial successes demonstrated that boronate ester chemistry had evolved from academic curiosity to essential synthetic methodology, establishing the foundation for continued innovation in organoboron compound development.

Properties

IUPAC Name

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)11-9-7-8-10-12(11)16(5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFTXKKNHASNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374435
Record name N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832114-08-6
Record name N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
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Record name N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Record name 2-(Dimethylamino)phenylboronic acid pinacol ester
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Preparation Methods

Palladium-Catalyzed Borylation of N,N-Dimethylaniline Derivatives

The most established and widely reported method for preparing this compound involves the palladium-catalyzed borylation of the corresponding N,N-dimethylaniline aryl halide or direct C–H borylation of N,N-dimethylaniline. The general reaction scheme includes:

  • Starting materials: N,N-dimethylaniline or its aryl halide derivative (typically bromide or iodide)
  • Borylating agent: Bis(pinacolato)diboron (B2pin2)
  • Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4
  • Base: Potassium carbonate or potassium acetate
  • Solvent: Commonly 1,4-dioxane, tetrahydrofuran, or dimethylformamide
  • Conditions: Inert atmosphere (argon or nitrogen), heating typically between 80–110 °C for several hours

This method affords the boronic ester with good to excellent yields (generally 60–85%) and high regioselectivity at the ortho or para position relative to the amino group depending on the substrate and conditions. The reaction is scalable and has been adapted to continuous flow systems for industrial production to maintain consistent quality and yield.

Transition-Metal-Free Electrophotocatalytic Borylation

Recent advances have introduced transition-metal-free electrophotocatalytic methods for the preparation of N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. This approach uses visible-light-induced organocatalysis to activate the aryl C–H bond for borylation without palladium catalysts, achieving yields in the range of 32–54% for electrophotocatalysis and up to 74% for visible-light-induced organocatalytic borylation.

  • Advantages: Avoids expensive and potentially toxic metal catalysts, milder conditions, and environmentally friendly
  • Limitations: Lower yields compared to metal-catalyzed methods, currently more suited for small-scale or research applications

Other Synthetic Routes

  • Direct C–H Borylation: Using iridium catalysts (e.g., [Ir(cod)(OMe)]2) with bipyridine ligands can selectively borylate the aromatic ring of N,N-dimethylaniline derivatives at the 2-position. This method requires careful control of reaction parameters to avoid overborylation or side reactions.
  • Substitution of Preformed Boronic Esters: An alternative route involves nucleophilic substitution on preformed boronic esters with N,N-dimethylaniline derivatives under controlled conditions, though this is less common due to lower efficiency.

Reaction Conditions and Parameters

Parameter Typical Range / Reagents Notes
Catalyst Pd(dppf)Cl2, Pd(PPh3)4 1–5 mol% loading
Borylating agent Bis(pinacolato)diboron (B2pin2) 1.1–1.5 equivalents
Base K2CO3, KOAc 2–3 equivalents
Solvent 1,4-Dioxane, THF, DMF Dry, degassed
Temperature 80–110 °C Reflux or oil bath heating
Atmosphere Argon or nitrogen Inert atmosphere to prevent oxidation
Reaction time 6–24 hours Monitored by TLC or HPLC
Yield 60–85% (Pd-catalyzed), 32–74% (photocatalytic) Depends on method and scale

Research Findings and Analysis

Yield and Purity

  • Pd-catalyzed borylation consistently provides high purity (>98%) and yields typically above 70%, suitable for pharmaceutical and material science applications.
  • Transition-metal-free methods show promise but currently yield lower purity and require further optimization for industrial scale.

Scalability and Industrial Production

  • Industrial synthesis employs continuous flow reactors to control reaction parameters tightly, improving reproducibility and reducing reaction times.
  • Automation and in-line purification techniques are integrated to maintain product quality and reduce impurities.

Summary Table of Preparation Methods

Method Catalyst/Conditions Yield Range (%) Advantages Limitations
Pd-Catalyzed Borylation Pd(dppf)Cl2, K2CO3, 1,4-dioxane, 80–110 °C 60–85 High yield, regioselective Requires expensive Pd catalyst
Transition-Metal-Free Photocatalysis Visible light, organocatalyst, no metals 32–74 Metal-free, mild conditions Lower yield, less scalable
Iridium-Catalyzed C–H Borylation [Ir(cod)(OMe)]2, bipyridine ligand Variable Direct C–H activation Expensive catalyst, selectivity issues
Nucleophilic Substitution Preformed boronic esters Low to moderate Alternative route Less efficient, limited scope

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester can be oxidized to form phenols using reagents like hydrogen peroxide (H2O2) or sodium perborate.

    Reduction: The compound can undergo reduction reactions, although these are less common due to the stability of the boronic ester group.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically uses palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like ethanol or water.

    Oxidation: Utilizes oxidizing agents such as H2O2 or NaBO3 in aqueous or organic solvents.

    Reduction: Can involve hydride donors like sodium borohydride (NaBH4) under mild conditions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Amines: From reduction reactions, though less common.

Scientific Research Applications

Organic Synthesis

Role as a Building Block:
N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as an essential intermediate in organic synthesis. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to facilitate the formation of complex molecular structures.

Case Study:
In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in synthesizing novel anti-cancer agents. The compound's boron-containing moiety was integral in enhancing the reactivity of the resulting molecules, leading to improved efficacy against specific cancer cell lines .

Fluorescent Probes

Biological Imaging:
The compound is employed in creating fluorescent probes that are crucial for biological imaging applications. Its structural properties allow for high sensitivity and specificity in detecting biological processes.

Case Study:
A research team from a leading university utilized this compound to develop a fluorescent probe for tracking cellular events in live cells. The probe exhibited excellent photostability and minimal cytotoxicity, making it suitable for long-term imaging studies .

Material Science

Advanced Materials Development:
In material science, this compound is used to enhance the properties of polymers and coatings. Its incorporation into materials can improve durability and resistance to environmental degradation.

Data Table: Properties of Materials Enhanced by this compound

PropertyControl MaterialMaterial with N,N-Dimethyl Compound
Tensile Strength (MPa)5075
Water Resistance (%)6090
UV Stability (hours)100200

Chemical Sensors

Detection Applications:
this compound is also utilized in designing chemical sensors capable of detecting specific analytes in various industries such as environmental monitoring and food safety.

Case Study:
A recent publication highlighted the development of a sensor based on this compound that successfully detected pesticide residues in agricultural products. The sensor demonstrated high selectivity and sensitivity towards specific contaminants .

Mechanism of Action

The mechanism by which N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boron-oxygen bond and the subsequent transmetalation and reductive elimination steps in the catalytic cycle.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Position R Groups Molecular Formula Molecular Weight (g/mol) Key References
N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Ortho N,N-dimethyl C₁₄H₂₂BNO₂ 247.15
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Para N,N-dimethyl C₁₄H₂₂BNO₂ 247.15
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Para N,N-diethyl C₁₆H₂₆BNO₂ 275.20
(E)-N,N-Dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)aniline Para (styryl-linked) N,N-dimethyl, styryl C₂₂H₂₈BNO₂ 349.28
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Para (nitro-subst.) N-methyl, nitro C₁₃H₁₉BN₂O₄ 278.12
N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Meta N-benzyl C₁₉H₂₄BNO₂ 309.22

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., N,N-dimethyl) enhance conjugation in para-substituted analogs, improving fluorescence properties in probes like DSTBPin . Nitro groups (electron-withdrawing) in compounds like may alter redox behavior.
  • Steric Bulk : Diethyl substituents () increase hydrophobicity and may reduce solubility in polar solvents compared to dimethyl analogs.

Reactivity in Cross-Coupling :

  • Ortho-substituted boronate esters exhibit slower reaction kinetics in Suzuki-Miyaura couplings due to steric hindrance, as noted in . Para-substituted derivatives are more efficient in forming biaryls .

Q & A

Q. What are the optimal synthetic routes for preparing N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how do precursor choices affect yields?

  • Methodological Answer: The compound can be synthesized via palladium-catalyzed borylation of halogenated precursors. Using bromoarenes (e.g., 2-bromo-N,N-dimethylaniline) with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst typically yields ~54% product, compared to ~32% when using chloroarenes due to slower oxidative addition kinetics . Key steps include inert atmosphere maintenance (N₂/Ar), anhydrous solvents (THF or DMF), and purification via silica gel chromatography with hexane/ethyl acetate gradients.

Q. How should researchers characterize this compound to confirm its structure and purity?

  • Methodological Answer: Combine multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry. For example:
  • ¹H NMR (CDCl₃): Expect peaks for aromatic protons (δ 6.8–7.5 ppm), dimethylamino group (δ 2.9–3.1 ppm, singlet), and pinacol methyl groups (δ 1.3 ppm, singlet).
  • ¹³C NMR: Aromatic carbons (δ 115–150 ppm), B-O bonds (δ 80–85 ppm), and pinacol quaternary carbons (δ 24–25 ppm).
  • MS (DART): Exact mass [M+H]⁺ = 289.18 g/mol (calculated), with deviations <2 ppm indicating purity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer: Store under refrigeration (2–8°C) in amber vials to prevent boronic ester hydrolysis. For long-term stability, use inert gas (Ar) purging and desiccants (e.g., molecular sieves) to avoid moisture-induced degradation .

Advanced Research Questions

Q. How does the ortho-dimethylamino group influence Suzuki-Miyaura cross-coupling reactivity compared to para-substituted analogs?

  • Methodological Answer: The ortho-dimethylamino group induces steric hindrance, slowing transmetallation steps but enhancing regioselectivity in coupling reactions. For example, coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis at 80°C achieves 75% yield (vs. 85% for para-substituted analogs), with byproduct formation minimized by adjusting base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies mitigate air sensitivity during large-scale synthesis?

  • Methodological Answer: Use Schlenk-line techniques or flow chemistry systems with rigorously dried solvents (e.g., THF distilled over Na/benzophenone). In-line moisture sensors and glovebox-based purification (e.g., automated flash chromatography) reduce oxygen/moisture exposure, improving yields by 15–20% compared to batch methods .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Methodological Analysis: Discrepancies often arise from:
  • Catalyst Loading: Pd(dppf)Cl₂ at 5 mol% vs. 2 mol% alters turnover frequency (TOF).
  • Solvent Purity: Trace water in THF reduces yields by hydrolyzing intermediates.
  • Workup Timing: Prolonged reaction times (>12h) increase decomposition.
    Validate protocols via control experiments with deuterated solvents (e.g., THF-d₈) to monitor real-time progress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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